Lithium (5-fluoropyridin-2-YL)trihydroxyborate - 1393822-88-2

Lithium (5-fluoropyridin-2-YL)trihydroxyborate

Catalog Number: EVT-3458449
CAS Number: 1393822-88-2
Molecular Formula: C5H6BFLiNO3
Molecular Weight: 164.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-1-(((5-Fluoropyridin-2-yl)amino)methylene)naphthalen-2(1H)-one

  • Compound Description: (Z)-1-(((5-Fluoropyridin-2-yl)amino)methylene)naphthalen-2(1H)-one (compound 1 in the study) is a nearly planar molecule that exists in its keto-amine form. It displays intramolecular hydrogen bonding, notably a strong N—H⋯O interaction and a weak C—H⋯N interaction. This compound is particularly interesting due to its ability to form supramolecular dimers through C—F⋯H—C13 weak interactions. []
  • Relevance: This compound shares the core 5-fluoropyridin-2-yl moiety with lithium (5-fluoropyridin-2-yl)trihydroxyborate. The study highlights the significance of the fluorine atom in 5-fluoropyridin-2-yl for engaging in intermolecular interactions, a feature relevant for understanding the potential interactions of lithium (5-fluoropyridin-2-yl)trihydroxyborate. []

HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile)

  • Compound Description: HTL14242 (compound 25 in the study) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It was discovered through structure-based drug discovery efforts targeting a thermostabilized mGlu5 receptor. []
  • Relevance: HTL14242 incorporates the 5-fluoropyridin-2-yl group as part of its larger structure. The successful development of HTL14242 as an mGlu5 NAM demonstrates the potential of molecules containing the 5-fluoropyridin-2-yl moiety for biological activity and target engagement. This finding suggests that lithium (5-fluoropyridin-2-yl)trihydroxyborate, with its similar structural feature, might also hold promise for biological applications. []

4-[(2-Carbamoylphenyl)amino]-6-[(5-fluoropyridin-2-yl)amino]-N-methylpyridine-3-carboxamide

  • Compound Description: This nicotinamide derivative (compound 4 in the study) was identified through a high-throughput screen targeting the TYK2 pseudokinase domain. [] Although a potent inhibitor of IL-23 and IFNα signaling, it lacked selectivity. []
  • Relevance: The presence of the 5-fluoropyridin-2-yl group in this compound, also found in lithium (5-fluoropyridin-2-yl)trihydroxyborate, suggests that both molecules might share similar binding affinities or interactions with specific targets. This compound's identification as a TYK2 inhibitor, despite selectivity issues, emphasizes the potential of 5-fluoropyridin-2-yl-containing molecules in drug discovery. []

(1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006)

  • Compound Description: E2006 is a potent and orally active antagonist of orexin receptors. [] It was designed and synthesized as part of a research effort to develop novel therapeutics for sleep disorders. [] E2006 demonstrated efficacy in mice models by significantly influencing sleep parameters. []
  • Relevance: E2006 shares the 5-fluoropyridin-2-yl structural feature with lithium (5-fluoropyridin-2-yl)trihydroxyborate. The successful development and in vivo efficacy of E2006 as an orexin receptor antagonist highlight the drug discovery potential of molecules containing the 5-fluoropyridin-2-yl group, suggesting potential applications for lithium (5-fluoropyridin-2-yl)trihydroxyborate as well. []

N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238)

  • Compound Description: VU0424238 (compound 27 in the study) is a highly selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits a Ki value of 4.4 nM for mGlu5 and demonstrates favorable pharmacokinetic properties in preclinical models. [] Due to its promising profile, VU0424238 was selected for clinical evaluation for treating psychiatric and neurodegenerative disorders. []
  • Relevance: VU0424238 shares the 5-fluoropyridin-2-yl structural motif with lithium (5-fluoropyridin-2-yl)trihydroxyborate. Its advancement to clinical trials as an mGlu5 NAM further emphasizes the potential of compounds containing the 5-fluoropyridin-2-yl group for developing therapeutics, suggesting that lithium (5-fluoropyridin-2-yl)trihydroxyborate may also hold promise for future research and applications. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 (compound 1 in the study) is a potent and orally bioavailable antagonist of the P2X7 receptor. [] It demonstrates efficacy in rat models and exhibits a favorable safety profile, making it a promising candidate for further development. []
  • Relevance: JNJ 54166060 features the 5-fluoropyridin-2-yl group, also present in lithium (5-fluoropyridin-2-yl)trihydroxyborate. Its identification as a P2X7 antagonist with desirable pharmacological properties suggests that the 5-fluoropyridin-2-yl moiety might be a valuable pharmacophore. This finding encourages further investigation into the therapeutic potential of lithium (5-fluoropyridin-2-yl)trihydroxyborate. []

[(2R,5R)‐5‐{[(5‐Fluoropyridin‐2‐yl)oxy]methyl}‐2‐methylpiperidin‐1‐yl][5‐methyl‐2‐(pyrimidin‐2‐yl)phenyl]methanone (MK‐6096)

  • Compound Description: MK-6096 (compound 28 in the study) acts as a dual orexin 1 and orexin 2 receptor antagonist (DORA). [] The design of MK-6096 strategically minimizes 1,3-allylic strain interactions, favoring axially oriented substituents. [] Its exceptional in vivo activity in preclinical sleep models led to its advancement into phase II clinical trials for insomnia treatment. []

7-Chloro-N,N,5-trimethyl-4-oxo-3(6-[18F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide (18F-VUIIS8310)

  • Compound Description: 18F-VUIIS8310 is a novel pyridazinoindole-based radiolabeled ligand developed for positron emission tomography (PET) imaging of the translocator protein (TSPO) in cancer. [] It exhibits high binding affinity for TSPO, comparable to SSR180575, and demonstrates favorable in vivo stability and tumor-to-normal brain uptake ratios in preclinical studies. []
  • Compound Description: -6c is a radiolabeled antagonist developed for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. [] It demonstrates high selectivity for β2-nAChRs, optimal brain kinetics, and a favorable metabolic profile. [] This combination of properties makes -6c a potentially superior alternative to existing nAChR PET radioligands. []

Properties

CAS Number

1393822-88-2

Product Name

Lithium (5-fluoropyridin-2-YL)trihydroxyborate

IUPAC Name

lithium;(5-fluoropyridin-2-yl)-trihydroxyboranuide

Molecular Formula

C5H6BFLiNO3

Molecular Weight

164.9 g/mol

InChI

InChI=1S/C5H6BFNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1

InChI Key

GXKFYGKSAVTPQG-UHFFFAOYSA-N

SMILES

[Li+].[B-](C1=NC=C(C=C1)F)(O)(O)O

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)F)(O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.